molecular formula C8H5KO4 B7799180 potassium;2-carboxybenzoate

potassium;2-carboxybenzoate

Cat. No.: B7799180
M. Wt: 204.22 g/mol
InChI Key: IWZKICVEHNUQTL-UHFFFAOYSA-M
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Description

Potassium 2-carboxybenzoate, also known as potassium hydrogen phthalate, is a chemical compound with the molecular formula C8H5KO4. It is a potassium salt of phthalic acid and is commonly used in various scientific and industrial applications. This compound is known for its stability and solubility in water, making it a valuable reagent in analytical chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: Potassium 2-carboxybenzoate can be synthesized through the neutralization of phthalic acid with potassium hydroxide. The reaction typically involves dissolving phthalic acid in water and gradually adding potassium hydroxide until the solution reaches a neutral pH. The resulting solution is then evaporated to obtain potassium 2-carboxybenzoate in crystalline form.

Industrial Production Methods: In industrial settings, potassium 2-carboxybenzoate is produced by reacting phthalic anhydride with potassium hydroxide. The reaction is carried out in aqueous solution, and the product is crystallized out by cooling the solution. This method ensures high purity and yield of the compound.

Types of Reactions:

    Oxidation: Potassium 2-carboxybenzoate can undergo oxidation reactions, particularly in the presence of strong oxidizing agents.

    Reduction: It can be reduced to form various derivatives, depending on the reducing agent used.

    Substitution: The compound can participate in substitution reactions, where the carboxyl group can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Strong oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Various reagents depending on the desired substitution, such as halogenating agents for halogenation reactions.

Major Products Formed:

    Oxidation: Products may include phthalic acid derivatives.

    Reduction: Reduced forms of the compound, such as phthalic acid.

    Substitution: Substituted benzoates with different functional groups.

Scientific Research Applications

Potassium 2-carboxybenzoate is widely used in scientific research due to its stability and well-defined properties. Some of its applications include:

    Analytical Chemistry: Used as a primary standard for acid-base titrations and calibration of pH meters.

    Biology: Employed in buffer solutions to maintain pH stability in biological experiments.

    Medicine: Utilized in pharmaceutical formulations as a buffering agent.

    Industry: Applied in the production of dyes, pigments, and other chemical intermediates.

Mechanism of Action

The mechanism of action of potassium 2-carboxybenzoate primarily involves its role as a buffering agent. It helps maintain a stable pH in solutions by neutralizing acids and bases. The compound dissociates in water to release potassium ions and 2-carboxybenzoate ions, which interact with hydrogen ions to stabilize the pH.

Comparison with Similar Compounds

  • Potassium hydrogen phthalate
  • Potassium biphthalate
  • Monopotassium phthalate
  • Potassium acid phthalate
  • Hydrogen potassium phthalate

Comparison: Potassium 2-carboxybenzoate is unique due to its specific molecular structure and properties. Compared to other similar compounds, it offers a stable pH in aqueous solutions and is widely used as a primary standard in analytical chemistry. Its solubility and stability make it a preferred choice in various scientific and industrial applications.

Properties

IUPAC Name

potassium;2-carboxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6O4.K/c9-7(10)5-3-1-2-4-6(5)8(11)12;/h1-4H,(H,9,10)(H,11,12);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWZKICVEHNUQTL-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)O)C(=O)[O-].[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)C(=O)O)C(=O)[O-].[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5KO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

The titrant solution (0.1 N perchloric acid/dioxane) was prepared by adding 9 ml of perchloric acid to 1000 ml dioxane, and was stored in a brown bottle. A stock solution of potassium hydrogen phthalate ("KHP") was prepared by dissolving 2.5452 g KHP (dried at 120° C. overnight) in 250 ml glacial acetic acid. A 10 ml aliquot of this solution was placed in a 500 ml beaker with an additional 50 ml of glacial acetic acid. Titrations were carried out with continuous stirring, and the millivoltage was monitored with a combination electrode connected to a pH meter.
Quantity
9 mL
Type
reactant
Reaction Step One
Quantity
1000 mL
Type
reactant
Reaction Step One
Name
KHP
Quantity
2.5452 g
Type
reactant
Reaction Step Two
Quantity
250 mL
Type
solvent
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Three
Name
perchloric acid dioxane
Name
potassium hydrogen phthalate

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